molecular formula C23H41NO4S B13772736 (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate CAS No. 67603-56-9

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate

Cat. No.: B13772736
CAS No.: 67603-56-9
M. Wt: 427.6 g/mol
InChI Key: GSIJHPZDYIVQGS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate is a chemical compound with the molecular formula C21H36NO.C2H5O3S and a molecular weight of 427.71 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to a propyl chain, along with a triethylammonium group and an ethanesulfonate group. It is used primarily in experimental and research settings .

Preparation Methods

The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves several steps. One common synthetic route includes the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with triethylamine in the presence of ethanesulfonic acid. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply if large-scale production were necessary.

Chemical Reactions Analysis

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation typically include ketones or carboxylic acids, depending on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triethylammonium group. .

Scientific Research Applications

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex organic molecules.

    Biology: This compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing. Its unique structure may allow it to interact with specific biological targets.

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may inhibit specific enzymes or proteins by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar compounds to (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate include other quaternary ammonium salts and compounds with similar structural features:

    Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound used in various applications, including as a surfactant and in DNA extraction protocols.

    Tetraethylammonium chloride: Used in research to study ion channels and membrane transport mechanisms

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quaternary ammonium compounds.

Properties

CAS No.

67603-56-9

Molecular Formula

C23H41NO4S

Molecular Weight

427.6 g/mol

IUPAC Name

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;ethanesulfonate

InChI

InChI=1S/C21H36NO.C2H6O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-6(3,4)5/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

GSIJHPZDYIVQGS-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.CCS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.